Hex-3-enyl octanoate
Description
Hex-3-enyl octanoate is a volatile ester compound characterized by an octanoic acid moiety esterified with a hex-3-enyl alcohol group. It is naturally occurring in plant essential oils, particularly in species such as Inga laurina (leaves and bark) and Oxytropis pseudoglandulosa, where it contributes to chemical communication and defense mechanisms against pathogens . laurina leaves . These esters are critical for their aromatic properties and ecological roles in plant-insect interactions.
Properties
IUPAC Name |
hex-3-enyl octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h6,8H,3-5,7,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIDDAHHUMHEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCC=CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866857 | |
| Record name | Hex-3-en-1-yl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-3-enyl octanoate can be synthesized through an esterification reaction between hex-3-enol and octanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to obtain the pure ester .
Chemical Reactions Analysis
Hydrolysis
Hydrolysis of hex-3-enyl octanoate occurs under acidic or basic conditions, yielding hex-3-enol and octanoic acid.
Acid-Catalyzed Hydrolysis
-
Conditions : Dilute H₂SO₄/HCl, reflux.
-
Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
-
Products : Hex-3-enol + octanoic acid.
Base-Catalyzed Hydrolysis (Saponification)
-
Conditions : NaOH/KOH in aqueous ethanol, reflux.
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Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a carboxylate salt.
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Products : Sodium octanoate + hex-3-enol.
Table 1: Hydrolysis Conditions and Yields
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 100 | 6 | 85 |
| NaOH | 80 | 4 | 92 |
Transesterification
This compound undergoes transesterification with alcohols, exchanging alkoxy groups.
Reaction with Methanol
-
Conditions : Acid catalyst (H₂SO₄), reflux.
-
Equation :
-
Application : Synthesis of methyl octanoate, a biodiesel component .
Table 2: Transesterification Efficiency
| Alcohol | Catalyst | Conversion (%) |
|---|---|---|
| Methanol | H₂SO₄ | 78 |
| Ethanol | Ion-exchange resin | 65 |
Oxidation
The double bond in the hex-3-enyl group is susceptible to oxidation.
Epoxidation
-
Conditions : m-CPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C.
Dihydroxylation
Table 3: Oxidation Outcomes
| Reagent | Product | Selectivity (%) |
|---|---|---|
| m-CPBA | Epoxide | 90 |
| OsO₄/NMO | Diol | 88 |
Reduction
Selective reduction of the ester or alkene group is achievable.
Ester Reduction
Alkene Hydrogenation
Photodegradation
Under UV light, this compound undergoes radical-mediated degradation.
Enzymatic Reactions
Lipases (e.g., Candida antarctica lipase B) catalyze ester cleavage.
Scientific Research Applications
Hex-3-enyl octanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant signaling and interactions with insects.
Medicine: Explored for its potential therapeutic properties due to its pleasant aroma and low toxicity.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to various products.
Mechanism of Action
The mechanism of action of hex-3-enyl octanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of a fruity aroma. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Table 1: Key Esters and Their Properties
*Inferred from analogous esters (e.g., ethyl octanoate shows heat sensitivity in wine processing ).
Quantitative Occurrence in Natural Sources
Table 2: Relative Abundance in Essential Oils
*Concentration varies with processing; control wine retains higher levels .
Research Findings and Implications
- Comparative Volatility : Ethyl esters (C₈–C₁₀) are more volatile than hex-3-enyl esters due to shorter carbon chains, impacting their use in fragrance engineering .
- Ecological vs. Industrial Roles : Hex-3-enyl esters are ecologically specialized (e.g., plant defense), whereas ethyl esters dominate food and cosmetic industries .
- Synthetic Accessibility : Ethyl esters are more easily produced at scale via microbial fermentation, whereas hex-3-enyl esters require plant extraction or specialized synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
